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molecular formula C12H21NO4 B175039 Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 158602-35-8

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B175039
M. Wt: 243.3 g/mol
InChI Key: HTYZZXUWPRCEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05281585

Procedure details

A stirred solution of 131 (10.3 mmol), DMF (50 mL), and NEt3 (5.0 mL, 36.0 mmol) at 0° C. was treated with BOC2O (2.5 g, 11.3 mmol) followed by removal of the cooling bath. After 20 h, the reaction mixture was diluted with EtOAc and then washed with H2O, 5% KHSO4, sat. NaHCO3, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, 30% EtOAc/hexanes) gave 132 (1.0 g) as a colorless oil. Rf 0.44 (silica, EtOAc/hexanes). 1H NMR (300 MHz, CDCl3) δ 4.13 (q, J=7 Hz, 2H), 4.01 (m, 2H), 3.60 (dd, J=9 and 6 Hz, 1H), 2.88 (m, 1H), 2.61 (d, J=8 Hz, 2H), 1.44 (s, 9H) 1.25 (t, J=7H, 3H). ##STR57##
Name
131
Quantity
10.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C(O)=O.[NH:4]1[CH2:7][CH:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5]1.CCN(CC)CC.[O:21](C(OC(C)(C)C)=O)[C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=O>CN(C=O)C>[C:22]([N:4]1[CH2:7][CH:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5]1)([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:21] |f:0.1|

Inputs

Step One
Name
131
Quantity
10.3 mmol
Type
reactant
Smiles
C(=O)O.N1CC(C1)CC(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.5 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of the cooling bath
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with H2O, 5% KHSO4, sat. NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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